molecular formula C22H24N4O3S2 B2593908 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 396723-04-9

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2593908
CAS No.: 396723-04-9
M. Wt: 456.58
InChI Key: JJJFUCZGRXZPLM-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Sulfonamide Derivatives

Research by Fahim and Shalaby (2019) explores the synthesis of novel benzenesulfonamide derivatives, including their biological evaluation and molecular docking studies. Some derivatives demonstrated significant in vitro antitumor activity, indicating potential applications in cancer research. The comprehensive theoretical and experimental studies support the biological relevance of these compounds (Fahim & Shalaby, 2019).

Anticancer Activity of Benzamide Derivatives

A study by Saeed et al. (2015) reported the synthesis of benzamide derivatives from 4-aminophenazone, demonstrating their potential biological applications through screening against various human enzymes. These compounds have been identified for further medicinal chemistry applications due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Antibacterial Agents from Benzo[d]thiazolyl Substituted Pyrazol-5-ones

Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).

Novel Liquid Crystalline Properties

Moyano et al. (2013) discovered supramolecular liquid crystals with unprecedented 4-aryl-1H-pyrazole units, demonstrating self-assembling and luminescent properties. This research opens new avenues for the development of materials with specific optical and electronic properties (Moyano et al., 2013).

Antitumor Pyrazole Derivatives

Ahsan (2012) synthesized 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues with significant anticancer activity, highlighting the potential of these compounds in cancer therapy (Ahsan, 2012).

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-14-5-10-20(15(2)11-14)26-21(18-12-30-13-19(18)24-26)23-22(27)16-6-8-17(9-7-16)31(28,29)25(3)4/h5-11H,12-13H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJFUCZGRXZPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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